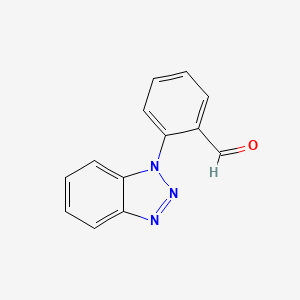

2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

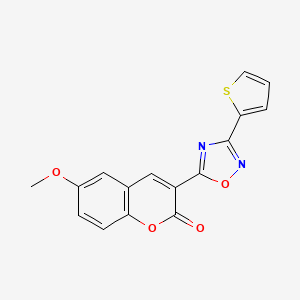

2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde is a compound that is part of the benzotriazole family, which is known for its applications in various chemical reactions and as stabilizers in different materials. The benzotriazole moiety is a versatile unit in organic synthesis, often used to stabilize anions or as a UV stabilizer in polymers.

Synthesis Analysis

The synthesis of benzotriazole derivatives can be achieved through various methods. For instance, 1-(benzotriazol-1-yl)alkyl esters are obtained by reacting aldehydes with N-acylbenzotriazoles in the presence of a catalyst like potassium carbonate, which yields high average percentages . Another approach involves the solid-state reaction of benzotriazole derivatives with substituted benzaldehydes to produce condensation products, which are major products in certain conditions . Additionally, a reliable synthetic procedure has been developed for 1H-1,2,3-benzotriazole-5-carboxaldehyde, which can be used in reductive amination reactions with primary and secondary amines .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be characterized using various spectroscopic methods. For example, the structure of a benzo[d]thiazole derivative was studied using FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction methods. The molecular geometry was optimized using density functional theory (DFT) calculations, which showed good consistency with the experimental data . In another study, the title compound Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate was synthesized, and its molecular structure was analyzed, revealing a significant dihedral angle between the coplanar non-H atoms and the benzotriazole ring .

Chemical Reactions Analysis

Benzotriazole and its derivatives participate in a variety of chemical reactions. They readily react with aldehydes to yield crystalline adducts characterized by strong hydrogen bonding . In the presence of alcohols, corresponding 1-(α-alkoxyalkyl)benzotriazoles are formed, and with aldehyde diacetoxy derivatives, 1-(α-acetoxyalkyl) analogues result . Furthermore, benzotriazole-stabilized allylic anions have been used in syntheses of functionalized alpha,beta-unsaturated ketones, gamma-lactones, gamma-lactams, and beta-substituted esters, showcasing the versatility of benzotriazole in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can be deduced from their synthesis and molecular structure. For instance, the thermal behavior of these compounds can be studied using TG/DTA thermogram, which summarizes the material's stability against temperature . The intermolecular interactions, such as C—H⋯N and C—H⋯O, play a role in the solid-state packing and stability of the compounds, as seen in the crystal structure of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate . The molecular electrostatic potential and frontier molecular orbitals, calculated at the DFT level, provide insights into the reactivity and interaction potential of these molecules .

Aplicaciones Científicas De Investigación

Chemistry and Properties

A comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds, which are related to 2-(1H-1,2,3-benzotriazol-1-yl)benzaldehyde, highlights the synthesis, properties, and applications of these compounds, including their biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Synthetic Applications

Benzotriazole-stabilized carbanions, closely related to this compound, are utilized in Michael additions, indicating the compound's utility in organic synthesis and its ability to influence selectivity in chemical reactions (Katritzky & Qi, 1998).

Corrosion Inhibition

1,2,3-Benzotriazole and its derivatives have been extensively studied for their ability to inhibit corrosion in metals such as iron and steel. The compounds are effective in a wide range of pH conditions, highlighting their potential in anticorrosion applications (Kuznetsov, 2020).

Biological and Pharmacological Activity

Benzothiazole derivatives, which share structural similarities with this compound, are known for their diverse biological activities. These compounds have been identified as having antimicrobial, anti-inflammatory, and anticancer properties, making them significant in the field of medicinal chemistry (Bhat & Belagali, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-(benzotriazol-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)14-15-16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLYPHVMQDZBRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)

![1-(4-fluorophenyl)-4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2551035.png)

![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)

![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2551038.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2551040.png)

![(2S)-3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid](/img/structure/B2551041.png)

![3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2551046.png)